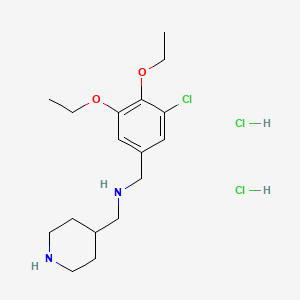![molecular formula C15H11BrN2O3S2 B4748713 ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
説明
Ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of ethyl cyanoacrylate and is commonly referred to as ETCA. ETCA has been found to have a wide range of applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
ETCA has been used in a wide range of scientific research applications. It has been found to have antimicrobial properties and has been used as an antibacterial and antifungal agent. ETCA has also been used in the synthesis of various organic compounds, including heterocyclic compounds and peptides. In addition, ETCA has been used in the field of nanotechnology as a building block for the synthesis of nanoparticles and nanocomposites.
作用機序
The mechanism of action of ETCA is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms. ETCA has been found to be effective against a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Biochemical and Physiological Effects:
ETCA has been found to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it is important to note that the compound can be irritating to the skin and eyes and should be handled with care. In addition, ETCA has been found to have a mild cytotoxic effect on certain cell lines.
実験室実験の利点と制限
ETCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. In addition, ETCA has a wide range of applications in various fields of research. However, there are also some limitations to the use of ETCA. For example, the compound has a short half-life and can degrade quickly in the presence of moisture or heat. In addition, the compound can be difficult to purify and can require specialized equipment.
将来の方向性
There are several future directions for the use of ETCA in scientific research. One area of interest is the development of new antimicrobial agents based on the structure of ETCA. In addition, ETCA could be used as a building block for the synthesis of new organic compounds with unique properties. Finally, the use of ETCA in the field of nanotechnology could be expanded to include the synthesis of new nanocomposites and other materials.
Conclusion:
In conclusion, ETCA is a unique chemical compound that has a wide range of applications in scientific research. The compound has been found to have antimicrobial properties and has been used in the synthesis of various organic compounds. ETCA has a low toxicity profile and is generally considered safe for use in laboratory experiments. However, there are also some limitations to the use of ETCA, including its short half-life and difficulty in purification. Overall, ETCA has great potential for use in future scientific research.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-2-21-15(20)11-5-6-22-14(11)18-13(19)9(8-17)7-10-3-4-12(16)23-10/h3-7H,2H2,1H3,(H,18,19)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZJRPSFYNQHJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)

![N-{2-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4748643.png)
![3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4748669.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B4748706.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4748719.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4748744.png)
![2-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4748748.png)
![ethyl 4-amino-3-cyano-1-[2-(methoxycarbonyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B4748753.png)